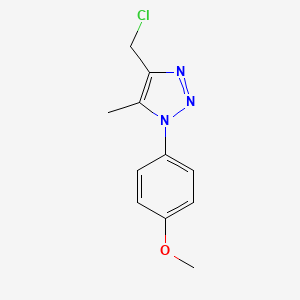
4-(chloromethyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole
説明
The compound “4-(chloromethyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted with a chloromethyl group at the 4-position, a methoxyphenyl group at the 1-position, and a methyl group at the 5-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, with the various substituents adding complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing chloromethyl group and the electron-donating methoxyphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chloromethyl and methoxyphenyl groups could potentially influence its solubility, boiling point, and melting point .科学的研究の応用
-
Flow Synthesis
- Field: Synthetic Organic Chemistry
- Application: A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .
- Method: This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .
- Results: The developed methodology was used to synthesize an antiepileptic agent, rufinamide, which was obtained in 96% isolated yield .
-
Supramolecular Chemistry
- Field: Supramolecular Chemistry
- Application: 1,2,3-triazolium macrocycles have been used in different areas of supramolecular chemistry .
- Method: The synthesis is mostly relying on the well-known “click reaction” (CuAAC) leading to 1,4-disubstituted 1,2,3-triazoles that then can be quaternized .
- Results: Applications of triazolium macrocycles thus prepared include receptors for molecular recognition of anionic species, pH sensors, mechanically interlocked molecules, molecular machines, and molecular reactors .
-
Medicinal Chemistry
- Field: Medicinal Chemistry
- Application: 1,2,3-triazoles have a wide range of biological applications, including their anticonvulsant, antimicrobial, antiviral, antitubercular, antidiabetic, antiinflammatory, antiproliferative, antioxidant, anti-urease, and antimalarial activities .
- Method: The synthesis of these compounds often involves the use of the CuAAC reaction .
- Results: These compounds have shown promising results in preclinical and clinical studies for a variety of diseases .
-
Soil Nitrification Inhibition
- Field: Agriculture
- Application: 1,2,3-triazoles with short nonpolar alkyl or alkynyl substituents at 1,4 positions have shown promising soil nitrification inhibition .
- Method: These triazoles can enhance the effectiveness of existing nitrogen fertilizers by inhibiting nitrification, especially at elevated soil temperatures .
- Results: This application is particularly useful in agriculture, where efficient use of nitrogen fertilizers is crucial .
-
Catalytic Synthesis
- Field: Organic Chemistry
- Application: The copper-catalyzed azide-alkyne cycloaddition is one of the most used catalytic strategies to afford trisubstituted 1,2,3 triazoles .
- Method: This reaction is usually employed for terminal alkynes due to the complex copper (I) acetylide that allows accelerating the reaction .
- Results: The resulting trisubstituted 1,2,3 triazoles have potential applications in medicine and materials science .
-
Biological Activity
- Field: Medicinal Chemistry
- Application: 1,2,3-triazoles have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, antitubercular, antimicrobial, and antiviral activities .
- Method: The synthesis of these compounds often involves the use of the CuAAC reaction .
- Results: These compounds have shown promising results in preclinical and clinical studies for a variety of diseases .
将来の方向性
特性
IUPAC Name |
4-(chloromethyl)-1-(4-methoxyphenyl)-5-methyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-8-11(7-12)13-14-15(8)9-3-5-10(16-2)6-4-9/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNESMIXAAQPROO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-ol](/img/structure/B1465847.png)
![[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]aminehydrochloride](/img/structure/B1465848.png)
![tert-Butyl 3-[(methylamino)methyl]piperidine-1-carboxylate-oxalate (2:1)](/img/structure/B1465849.png)
![3-[(4-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1465851.png)
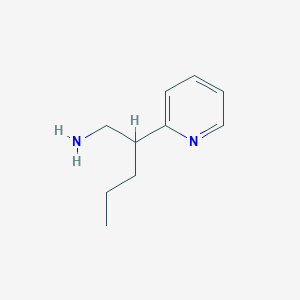
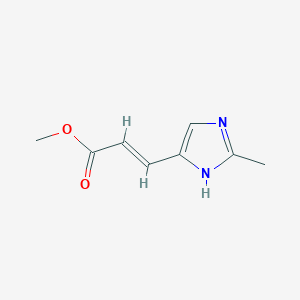
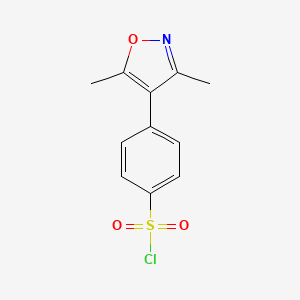
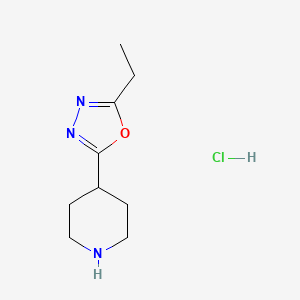
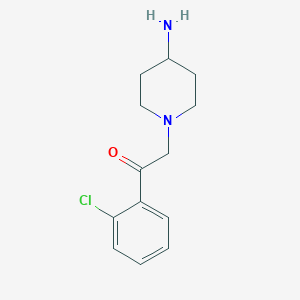
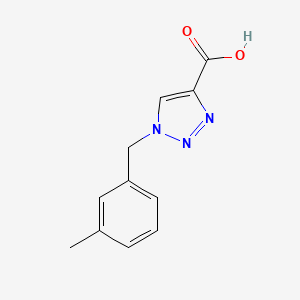
![2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1465864.png)
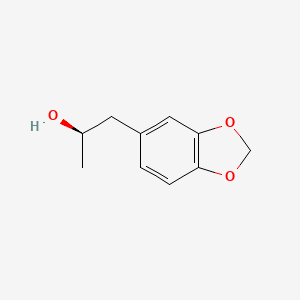
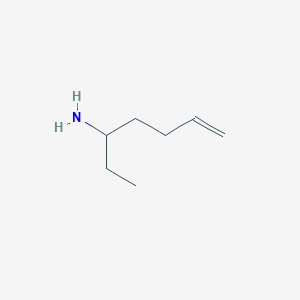
(2,2,2-trifluoroethyl)amine dihydrochloride](/img/structure/B1465869.png)